Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spiro linkage between a chromane and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the chromane and piperidine rings, followed by their spiro linkage. Common synthetic routes may involve:
Formation of the Chromane Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage between the chromane and piperidine rings, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.
Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate: A valuable chiral synthon for cholesterol-lowering drugs.
Uniqueness
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This spiro structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H24ClNO4 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
tert-butyl 6-chloro-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10,14,21H,6-9,11H2,1-3H3 |
InChI Key |
UPAJULXBODGFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C(O2)C=CC(=C3)Cl)O |
Origin of Product |
United States |
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